molecular formula C17H21N3O2 B7471581 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one

8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one

Cat. No. B7471581
M. Wt: 299.37 g/mol
InChI Key: ZTLNIEUXJVLROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one, also known as MQ1, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MQ1 belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
Studies have shown that 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one inhibits the proliferation of cancer cells and induces apoptosis. In addition, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Furthermore, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one in lab experiments is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one limitation of using 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the scientific research on 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one. One area of focus is the development of new synthetic methods for the production of 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one and related compounds. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one. Additionally, studies are needed to evaluate the safety and efficacy of 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one in animal models and clinical trials. Finally, the potential use of 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases should be explored.
Conclusion
In conclusion, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one, or 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. While there are still many questions about the mechanism of action of 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one, its promising biological activities make it a promising candidate for the development of new drugs. Future research should focus on the development of new synthetic methods, investigation of the molecular mechanisms underlying 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one's biological activities, and evaluation of its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one involves a multi-step process that begins with the reaction of 2-nitroaniline with ethyl acetoacetate to form 2-ethyl-4-methylquinazoline-3,6-dione. This intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid to form 8-methyl-3-(4-methylpiperidin-1-yl)-2-oxoethyl)quinazolin-4-one. The final step involves the reduction of the nitro group to form 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one.

Scientific Research Applications

8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

8-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-6-8-19(9-7-12)15(21)10-20-11-18-16-13(2)4-3-5-14(16)17(20)22/h3-5,11-12H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLNIEUXJVLROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one

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